molecular formula C18H22Na2O6S2 B12672349 Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate CAS No. 93940-41-1

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate

Cat. No.: B12672349
CAS No.: 93940-41-1
M. Wt: 444.5 g/mol
InChI Key: JVDBZXPNXKZBHM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 300-436-4, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly known for its effectiveness in inhibiting the growth of bacteria, fungi, and yeasts, making it an essential component in many diagnostic reagents and other products requiring long shelf life and stability.

Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 involves the careful control of reaction conditions to ensure the purity and effectiveness of the final product.

Chemical Reactions Analysis

ProClin 300 undergoes various chemical reactions, primarily involving its active isothiazolone components. These reactions include:

    Oxidation: The isothiazolones can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiazolones back to their corresponding thiols.

    Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ProClin 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Some of its applications include:

    Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.

    Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.

    Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.

    Industry: Used in the formulation of personal care products, paints, and coatings to prevent microbial growth and spoilage.

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active isothiazolone components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death.

Comparison with Similar Compounds

ProClin 300 is unique due to its combination of broad-spectrum antimicrobial activity, low toxicity, and stability. Similar compounds include:

    ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.

    Kathon CG: A preservative containing a mixture of methylisothiazolinone and chloromethylisothiazolinone, used in personal care products and industrial applications.

    Bronopol: A different type of preservative with antimicrobial activity, commonly used in cosmetics and pharmaceuticals. Compared to these compounds, ProClin 300 offers a balanced profile of effectiveness, safety, and ease of use, making it a preferred choice in many applications.

Properties

CAS No.

93940-41-1

Molecular Formula

C18H22Na2O6S2

Molecular Weight

444.5 g/mol

IUPAC Name

disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate

InChI

InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

JVDBZXPNXKZBHM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.